Bis-(4-nitrophenyl)phenylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitro-N-(4-nitrophenyl)-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-20(23)17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(13-9-16)21(24)25/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZATZDYEKDQLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408371 | |
| Record name | 4,4'-Dinitrotriphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1100-10-3 | |
| Record name | 4,4'-Dinitrotriphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathway Elucidation for Bis 4 Nitrophenyl Phenylamine
Established Synthetic Routes and Mechanistic Investigations
The predominant method for synthesizing bis-(4-nitrophenyl)phenylamine relies on the principles of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic chemistry for forming carbon-nitrogen bonds. mdpi.com
The SNAr pathway is particularly effective for this synthesis due to the presence of electron-withdrawing nitro groups on the aromatic rings, which activate the substrate towards nucleophilic attack. mdpi.com The reaction typically involves the coupling of an aniline (B41778) derivative with an activated aryl halide.
A widely documented synthetic route involves the reaction between 4-nitroaniline (B120555) and 1-chloro-4-nitrobenzene (B41953). mdpi.com This reaction proceeds because the strong electron-withdrawing nitro group on 1-chloro-4-nitrobenzene activates the carbon atom bonded to the chlorine, making it susceptible to nucleophilic attack by the amine. mdpi.com
In a specific example of this synthesis, bis(4-nitrophenyl)amine was prepared with a 32% yield. mdpi.com The optimization of this reaction involves carefully controlling stoichiometry and temperature to maximize product formation and minimize side reactions. Purification of the final product is commonly achieved through recrystallization.
Table 1: SNAr Reaction Conditions for this compound Synthesis mdpi.com
| Parameter | Condition |
|---|---|
| Reactant 1 | p-nitroaniline (2.5 equiv.) |
| Reactant 2 | 1-chloro-4-nitrobenzene (1.0 equiv.) |
| Base | Potassium Carbonate (3.9 equiv.) |
| Solvent | N,N-dimethylformamide (18 mL) |
| Temperature | 145 °C (Oil Bath) |
| Duration | 24 hours |
| Yield | 32% |
The choice of base and solvent is critical for the success of the SNAr synthesis of this compound. Potassium carbonate (K₂CO₃) is a commonly used base in this reaction. mdpi.com Its role is to deprotonate the 4-nitroaniline, generating a more potent nucleophile (the anilide anion) that readily attacks the electron-deficient aryl halide.
Polar aprotic solvents, such as N,N-dimethylformamide (DMF), are typically employed. mdpi.com DMF is effective because it can solvate the potassium carbonate and the intermediate species, facilitating the reaction while not interfering with the nucleophile. The synthesis is generally carried out at elevated temperatures.
The reaction is typically conducted under reflux at high temperatures, such as 145 °C. mdpi.com These elevated temperatures provide the necessary activation energy for the reaction to overcome the energy barrier for the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism. Heating under reflux ensures a constant, controlled high temperature throughout the reaction period, which is essential for driving the synthesis to completion, although yields may vary. mdpi.com
While traditional batch synthesis is well-established, modern approaches are being investigated to improve the efficiency, safety, and scalability of this compound production.
For industrial-scale production, advanced methods such as continuous flow reactors are being explored. Flow reactors offer potential advantages over traditional batch processes, including superior heat and mass transfer, which can lead to better control over reaction parameters and potentially reduce the formation of side products. This technology is being considered for industrial applications to optimize the efficiency of production.
Advanced Synthetic Strategies
Multi-component Reaction Approaches for Related Derivatives
Multi-component reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation without isolating intermediates. researchgate.netorganic-chemistry.org This approach is valued for its high atom economy, time efficiency, and ability to generate diverse molecular libraries, which is particularly advantageous in drug discovery. researchgate.netbeilstein-journals.orgtaylorfrancis.com
In the context of diarylamine synthesis, MCRs offer a novel pathway to create these structures. For instance, a notable and unexpected multi-component reaction has been developed for synthesizing unsymmetrical diarylamines. researchgate.net This reaction involves the combination of methoxyarylaldehydes, N-arylhydroxylamines, and maleic anhydride. researchgate.net The development of such MCR strategies is significant for producing polyfunctional complex scaffolds, which are of interest in medicinal chemistry and materials science. researchgate.netmdpi.com The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs that yield peptidomimetic compounds, demonstrating the power of this approach to rapidly generate libraries of potentially bioactive molecules. organic-chemistry.org Other MCRs, like the Hantzsch, Biginelli, and Mannich reactions, are fundamental tools for creating a wide array of heterocyclic and other complex structures. organic-chemistry.orgbeilstein-journals.org
Derivatization Strategies via Functional Group Transformations
Synthesis of Sulfide (B99878) and Disulfide Analogs
The synthesis of sulfide and disulfide analogs involves well-established functional group transformations. Sulfides (R-S-R'), the sulfur counterparts of ethers, are commonly prepared through the reaction of a thiolate anion with an alkyl halide. libretexts.org This method is analogous to the Williamson ether synthesis and typically proceeds via an SN2 mechanism, which imposes similar limitations, such as a preference for primary alkyl halides. libretexts.orgyoutube.com An alternative preparation route involves using thiourea (B124793) to avoid the common side reaction where the product thiol reacts further to form a sulfide. libretexts.org
Disulfides (R-S-S-R') are integral to the three-dimensional structure of many proteins through linkages between cysteine residues. libretexts.org Their synthesis is primarily achieved through the oxidation of thiols. libretexts.org This transformation is thermodynamically favorable compared to the analogous oxidation of alcohols to peroxides, due to the relative strengths of the S-S, O-O, S-H, and O-H bonds. libretexts.org A variety of oxidizing agents can be employed for this conversion, including mild options like iodine or hydrogen peroxide, often in the presence of a catalyst. organic-chemistry.org More recent methods have focused on developing environmentally friendly, metal-free, and catalytic systems for the aerobic oxidation of thiols to disulfides. organic-chemistry.orgbeilstein-journals.org Unsymmetrical disulfides can be synthesized in a one-pot sequence by first reacting a thiol with 1-chlorobenzotriazole (B28376) to form an activated benzotriazolated thiol intermediate, which then reacts with a second, different thiol. organic-chemistry.org
Ullmann Coupling for Introduction of Phosphine Oxide and Fluorenone Moieties
The Ullmann reaction, a copper-catalyzed coupling method, is a cornerstone for forming aryl-aryl and aryl-heteroatom bonds. organic-chemistry.orgwikipedia.org "Ullmann-type" reactions specifically refer to the copper-catalyzed nucleophilic aromatic substitution between aryl halides and various nucleophiles, including amines, to form C-N bonds. organic-chemistry.orgnih.gov While classic Ullmann conditions often require high temperatures and stoichiometric copper, modern protocols have been developed that use catalytic amounts of copper, often with ligands, under milder conditions. wikipedia.orgfrontiersin.org
This reaction is a powerful tool for derivatization, enabling the introduction of complex moieties onto an aromatic core. A modified Ullmann coupling protocol has been successfully used to synthesize novel nitrogenated aromatic compounds by coupling carbazole (B46965) derivatives with 2,7-diiodofluorenone. conicet.gov.ar In this specific synthesis, the reaction was carried out by heating the fluorenone and carbazole components with anhydrous potassium carbonate, copper-bronze, and 18-crown-6 (B118740) in o-dichlorobenzene. conicet.gov.ar This strategy effectively combines the fluorenone scaffold, known for its applications in optical materials and organic dyes, with the hole-transporting properties of carbazole moieties. conicet.gov.ar The resulting structures are of interest for developing new electroactive materials like dendrimers and polymers for optoelectronic applications. conicet.gov.ar
Reaction Kinetics and Mechanistic Pathways of Related Nitroaromatic Compounds
Hydrolysis Kinetics of Bis(4-nitrophenyl) Phosphate (B84403) and Analogues
The hydrolysis of bis(4-nitrophenyl) phosphate (BNPP), an activated phosphate diester, serves as a model reaction for studying phosphoryl transfer processes. The kinetics of BNPP hydrolysis are typically monitored spectrophotometrically by measuring the release of the p-nitrophenolate anion. tandfonline.com In the absence of a catalyst, the spontaneous hydrolysis of BNPP is exceedingly slow. However, in the presence of catalysts, the reaction generally follows pseudo-first-order kinetics, as the catalyst concentration is much lower than the substrate concentration. tandfonline.comtandfonline.com
Kinetic studies have determined the observed pseudo-first-order rate constants (kobs) under various conditions. For example, in a study using a cerium(IV) complex with Klaui's oxygen tripodal ligand, the hydrolysis of BNPP exhibited first-order kinetics with a rate constant of (1.1 ± 0.1) x 10-3 s-1 at 25°C. nih.gov The kinetic data, including the Michaelis-Menten constant (Km) and apparent activation energies, can be calculated to elucidate the reaction mechanism. tandfonline.comtandfonline.com The significant rate enhancements observed in catalyzed systems indicate a different reaction pathway from the spontaneous hydrolysis, often involving the formation of a catalyst-substrate intermediate. tandfonline.com
| Catalyst System | Condition (pH, Temp) | Observed Rate Constant (kobs) | Apparent Activation Energy (Ea) |
|---|---|---|---|
| Ce(IV)-L(OEt) Complex | N/A, 25°C | 1.1 x 10-3 s-1nih.gov | N/A |
| Ce(III) + Ligand + CTAB Micelle | 7.0, 25°C | 1.65 x 10-3 s-1tandfonline.com | N/A |
| Micelle-CoR System | 8.5, 25°C | N/A | 18.43 kJ·mol-1tandfonline.com |
| Micelle-MnRCl System | 8.5, 25°C | N/A | 14.21 kJ·mol-1tandfonline.com |
Catalysis by Metalloenzymes and Mimics
The hydrolysis of phosphate esters like BNPP is a critical biological reaction catalyzed by metalloenzymes. Consequently, there is significant interest in developing synthetic mimics of these enzymes to understand their mechanisms and create artificial catalysts. These mimics often consist of metal complexes or metallomicelles. scientific.net Various systems containing divalent or trivalent metal ions such as Cu(II), Ni(II), Zn(II), Co(II), La(III), and Ce(III)/Ce(IV) have been shown to be effective catalysts. nih.govoup.com
Metallomicelles, formed from metal complexes and surfactants, can provide a microenvironment that enhances catalytic activity. tandfonline.comscientific.net Studies using Cu(II) and Ni(II) complexes of a macrocyclic Schiff base ligand within a Brij35 nonionic micelle reported a rate enhancement of approximately 106-fold compared to the spontaneous hydrolysis of BNPP. scientific.net Similarly, a system with a cerium(III) complex and a CTAB micelle showed a rate increase of about 108-fold. tandfonline.com
The catalytic mechanism often involves the formation of an intermediate where the BNPP molecule coordinates to the metal ion of the complex. This interaction activates the phosphorus atom for nucleophilic attack. Spectral analysis has confirmed the formation of these key intermediates. scientific.net The active species is often a hydroxo-complex, where a metal-bound hydroxide (B78521) ion acts as the nucleophile in an intramolecular reaction, leading to the cleavage of the phosphate ester bond. tandfonline.comresearchgate.net The efficiency of these catalysts depends on factors such as the nature of the metal ion, the structure of the ligand, and the type of micelle used. tandfonline.comresearchgate.net
| Catalyst Type | Metal Ion(s) | Key Features / Findings |
|---|---|---|
| Metallomicelle (Schiff Base Ligand + Brij35) | Cu(II), Ni(II) | ~106-fold rate enhancement; proceeds via an intramolecular nucleophilic substitution mechanism. scientific.net |
| Metallomicelle (Crowned Schiff Base + CTAB/Brij35/LSS) | Co(II), Mn(III) | Catalytic efficiency order: CTAB > Brij35 > LSS. The system acts as an effective mimetic hydrolytic enzyme. tandfonline.comtandfonline.com |
| Metallomicelle (Oxamido-bridged dinuclear complex + Brij35) | Cu(II)Ni(II) | Active species is the aquo-hydroxo form of the complex; involves a bifunctional mechanism. researchgate.net |
| (Amino acidato)zinc Complexes | Zn(II) | Proposed as evolutionary models for hydrolytic enzymes; catalysis proceeds through formation of a zinc-substrate complex. oup.com |
| Klaui's Oxygen Tripodal Ligand Complexes | Ce(IV), Hf(IV), Zr(IV) | Ce(IV) complex shows high activity, with hydrolysis following first-order kinetics. nih.gov |
| Metallomicelle (Macrocyclic Polyamine + CTAB) | Ce(III) | ~108-fold rate enhancement; the mono-hydroxy complex is the active species. tandfonline.com |
Intramolecular Nucleophilic Substitution Mechanisms
While the direct synthesis of this compound is typically an intermolecular process, the principles of intramolecular nucleophilic aromatic substitution are crucial for understanding related transformations and cyclization reactions. In an intramolecular SNAr reaction, the nucleophile and the aromatic ring bearing the leaving group are part of the same molecule.
A classic example of an intramolecular SNAr reaction is the Truce-Smiles rearrangement. cdnsciencepub.com In this process, a nucleophile within a molecule attacks an activated aromatic ring, causing a structural reorganization. cdnsciencepub.com The mechanism is generally consistent with a nucleophilic aromatic substitution pathway, which can be either stepwise, involving a stable Meisenheimer adduct, or a concerted process. cdnsciencepub.com Stabilization of this intermediate is critical and is typically achieved by placing strong electron-withdrawing groups, such as nitro groups, at the ortho and para positions relative to the leaving group. cdnsciencepub.com
In a different context, the catalytic hydrolysis of bis(4-nitrophenyl) phosphate (BNPP) in the presence of certain metallomicelles has been shown to proceed via an intramolecular nucleophilic substitution. In this system, a hydroxide ion, activated by a metal ion in the micelle, attacks the phosphorus atom of the BNPP molecule. This changes the hydrolytic pathway from an intermolecular to an intramolecular reaction, significantly accelerating the rate. The formation of a key intermediate composed of the BNPP and the metal complex is supported by spectral analysis.
Aminolysis Reaction Kinetics and Proposed Mechanisms
The reaction of an amine with an activated aromatic system, known as aminolysis in the context of SNAr, is fundamental to the formation of compounds like this compound. Kinetic studies of the aminolysis of related substrates, such as bis(4-nitrophenyl) carbonate (BNPC), provide a framework for understanding these mechanisms. researchgate.net These reactions are often studied under pseudo-first-order conditions by using an excess of the amine nucleophile. nih.gov
| Substrate | Amine Type | Solvent | Proposed Rate-Determining Step | Evidence |
|---|---|---|---|---|
| Phenyl and 4-Nitrophenyl Chlorothionoformates | Secondary Alicyclic Amines | Aqueous | Formation of T⁺⁻ | Linear Brønsted-type plot (β = 0.26), pH-independent rate constants. nih.gov |
| 4-Nitrophenyl Phenyl Carbonate | Primary Amines | 80% H₂O / 20% DMSO | Formation of T⁺⁻ | Linear Brønsted-type plot. researchgate.net |
| 4-Nitrophenyl Benzoate | Cyclic Secondary Amines | Aqueous | Expulsion of leaving group from T⁺⁻ | Linear Brønsted-type plot (β = 0.81). |
The nucleophilicity of the attacking amine is a critical factor in the kinetics of aminolysis. Generally, a stronger base is also a stronger nucleophile, and an increase in amine basicity leads to a higher reaction rate. msu.edunumberanalytics.com This relationship can be quantified using a Brønsted-type plot, which correlates the logarithm of the rate constant (log kN) with the pKa of the amine's conjugate acid. nih.gov A linear Brønsted plot is often indicative of a consistent reaction mechanism across the series of amines studied. For example, in the aminolysis of 4-nitrophenyl nicotinate, the rate constant decreases significantly as the pKa of the amine decreases.
However, this relationship can be complicated by steric effects. masterorganicchemistry.com Bulky substituents on the amine can hinder its approach to the electrophilic center, reducing its nucleophilicity more than its basicity. masterorganicchemistry.comfiveable.me This is because basicity involves the less sterically demanding interaction with a proton, whereas nucleophilicity requires attack on a more sterically crowded carbon atom. masterorganicchemistry.com Consequently, sterically hindered amines may react slower than expected based on their basicity alone. masterorganicchemistry.com In some cases, steric hindrance can alter the rate-determining step. For reactions of secondary amines with substrates having an ortho-nitro group, the decomposition of the intermediate to products can become rate-limiting, leading to base catalysis, a phenomenon less common for less-hindered primary amines of the same basicity.
| Amine | pKₐ of Conjugate Acid | Rate Constant (kN, M⁻¹s⁻¹) |
|---|---|---|
| Piperidine | 11.02 | 16.2 |
| Piperazine | 9.38 | 0.365 |
| Morpholine | 8.65 | 0.144 |
| 1-Formylpiperazine | 7.70 | 0.0163 |
| Piperazin-1-ium | 5.95 | 0.000780 |
Data sourced from a kinetic study on the aminolysis of 4-nitrophenyl nicotinate.
The mechanism of nucleophilic aromatic substitution has been a subject of extensive debate, centering on whether the reaction is a two-step addition-elimination process or a single concerted step. nih.govnih.gov
The stepwise mechanism is the classical model for SNAr reactions. It involves the formation of a discrete, resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov This pathway is generally favored when the aromatic ring is highly activated by potent electron-withdrawing groups, such as nitro groups, which can effectively stabilize the negative charge of the intermediate. nih.gov
In contrast, a concerted mechanism (cSNAr) involves a single transition state where the bond to the nucleophile is formed concurrently with the breaking of the bond to the leaving group. nih.govresearchgate.net Recent experimental and computational studies have shown that concerted mechanisms are more common than previously thought, particularly when the aromatic ring is less electron-deficient or when a good leaving group is present. nih.govnih.govstackexchange.com
The choice between these pathways depends on the stability of the potential Meisenheimer intermediate. If the intermediate is significantly lower in energy than the transition states leading to and from it, the reaction is stepwise. If the Meisenheimer structure is less stable and represents an energy maximum, the reaction proceeds through a single, concerted transition state. nih.gov Kinetic isotope effect (KIE) studies have been instrumental in distinguishing between these pathways. nih.govstackexchange.com A large KIE suggests that the bond to the leaving group is breaking in the rate-determining step, which is consistent with a concerted or a borderline mechanism. stackexchange.com For electron-deficient benzene (B151609) rings with nitro groups, reactions with poor leaving groups like fluoride (B91410) tend to be stepwise, while those with better leaving groups like chloride are more likely to be concerted or borderline. nih.govstackexchange.com
Advanced Structural Characterization and Spectroscopic Analysis of Bis 4 Nitrophenyl Phenylamine
Advanced Spectroscopic Techniques
¹H NMR spectroscopy is a key technique for confirming the structure of bis-(4-nitrophenyl)phenylamine in solution. The spectrum would show distinct signals for the protons on the two different types of aromatic rings.
Nitrophenyl Protons: The protons on the two equivalent 4-nitrophenyl rings are expected to appear as a pair of doublets in the downfield region of the spectrum, typically between δ 7.5 and 8.2 ppm. The strong electron-withdrawing effect of the nitro group deshields these protons. The protons ortho to the nitro group would be further downfield than those meta to it. They form a characteristic AA'BB' spin system.
Phenyl Protons: The protons on the unsubstituted central phenyl ring would appear more upfield compared to the nitrophenyl protons, likely in the δ 7.0-7.4 ppm range, exhibiting complex multiplet patterns corresponding to ortho, meta, and para protons.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound Solvent: CDCl₃ or DMSO-d₆
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H (ortho to -NO₂) | ~8.2 | d (AA'BB') | 4H |
| H (meta to -NO₂) | ~7.5-7.7 | d (AA'BB') | 4H |
| H (unsubstituted phenyl) | ~7.0-7.4 | m | 5H |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR for Aromatic Proton Environments
The ¹H NMR spectrum of this compound is characterized by signals exclusively in the aromatic region. The molecule possesses three distinct aromatic proton environments. The two p-nitrophenyl rings are chemically equivalent, simplifying the spectrum. The protons on these rings are strongly influenced by the electron-withdrawing nitro groups, causing their signals to shift downfield. The protons on the unsubstituted phenyl ring experience a lesser de-shielding effect. A certificate of analysis for this compound has confirmed that its NMR spectrum aligns with the expected structure, although specific chemical shift values are not detailed in publicly available literature. lgcstandards.com
Based on the structure, the expected proton environments are:
Protons on the unsubstituted phenyl ring: These five protons would likely appear as complex multiplets.
Protons on the two p-nitrophenyl rings: These eight protons would form two distinct doublet signals, characteristic of a para-substituted aromatic ring, due to the strong electron-withdrawing effect of the nitro groups.
Interactive Data Table: Predicted ¹H NMR Chemical Shift Regions for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H | ~7.0-7.5 | Multiplet (m) | 5H |
| Nitrophenyl-H (ortho to -NO₂) | ~8.0-8.3 | Doublet (d) | 4H |
| Nitrophenyl-H (ortho to -N) | ~7.1-7.4 | Doublet (d) | 4H |
¹³C NMR for Carbon Framework Elucidation
The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. Due to the molecule's symmetry, where the two nitrophenyl groups are identical, fewer than 18 signals are expected. The spectrum would feature distinct signals for the quaternary carbons (C-N and C-NO₂) and the protonated aromatic carbons. The carbon atoms attached to the electronegative nitrogen and nitro groups are expected to be significantly de-shielded, appearing at higher chemical shifts (further downfield). While spectral data from databases like PubChem and supplier certificates confirm that the ¹³C NMR spectrum is consistent with the structure of 4,4'-Dinitrotriphenylamine, specific peak assignments are not publicly available. lgcstandards.comnih.gov
Interactive Data Table: Predicted ¹³C NMR Environments for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Description |
| C-NO₂ | 145-150 | Quaternary carbon attached to the nitro group |
| C-N (central) | 140-150 | Quaternary carbon of the unsubstituted ring, bonded to central N |
| C-N (nitrophenyl) | 140-150 | Quaternary carbon of the nitrophenyl rings, bonded to central N |
| Aromatic CH | 115-135 | Protonated carbons on all three aromatic rings |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is instrumental in identifying the key functional groups within this compound. The spectrum is dominated by the characteristic vibrations of the nitro groups and the aromatic rings. Analysis of the compound has identified strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro groups, which are powerful indicators of their presence. emerald.com Additional peaks confirm the aromatic nature of the molecule. emerald.com
Interactive Data Table: FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| 3073 | Medium | Aromatic C-H Stretch | emerald.com |
| 1582 | Strong | Asymmetric N-O Stretch (NO₂) | emerald.com |
| 1497 | Strong | Aromatic C=C Stretch | emerald.com |
| 1340, 1320 | Strong | Symmetric N-O Stretch (NO₂) | emerald.com |
| 830 | Medium | C-H Out-of-Plane Bending (p-disubstituted ring) | emerald.com |
| 720, 690 | Medium | C-H Out-of-Plane Bending (monosubstituted ring) | emerald.com |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism
The UV-Vis spectrum of this compound is governed by its extensive conjugated system, which includes three phenyl rings and two nitro groups. The spectrum is expected to show intense absorption bands corresponding to π → π* transitions within the aromatic system. libretexts.org The lone pair of electrons on the central amine nitrogen atom can also participate in n → π* transitions. The nitro groups act as powerful chromophores, shifting the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted triphenylamine (B166846).
The significant charge separation in the molecule, with the electron-donating amine center and electron-withdrawing nitro groups, suggests a potential for solvatochromism. This phenomenon involves a shift in the absorption maxima depending on the polarity of the solvent, which can stabilize the ground or excited state to different extents. For polar molecules like this, increasing solvent polarity often leads to shifts in the λmax of charge-transfer bands.
Interactive Data Table: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Region |
| π → π | Conjugated aromatic system | 250-400 nm |
| n → π | Nitro groups (-NO₂) / Amine (-N<) | >350 nm |
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry confirms the molecular weight and formula of this compound. The molecular formula C₁₈H₁₃N₃O₄ corresponds to a molecular weight of 335.31 g/mol and a more precise computed exact mass of 335.0906 Da. nih.gov In high-resolution mass spectrometry (HRMS), the molecular ion peak (M⁺) would be observed at an m/z value very close to this calculated exact mass, confirming the elemental composition.
While a detailed fragmentation pattern is not available, predictable fragmentation pathways would include the loss of the nitro groups (NO₂, 46 Da) and cleavage of the C-N bonds connecting the phenyl rings.
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Fragment Identity | Description |
| 335.09 | [C₁₈H₁₃N₃O₄]⁺ | Molecular Ion (M⁺) |
| 289.09 | [C₁₈H₁₃N₂O₂]⁺ | Loss of a nitro group (-NO₂) |
| 243.10 | [C₁₈H₁₃N]⁺ | Loss of two nitro groups |
| 166.08 | [C₁₂H₁₀N]⁺ | Fragment from C-N bond cleavage |
| 77.04 | [C₆H₅]⁺ | Phenyl cation |
Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies
Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of a material. For this compound, while specific TGA data is not present in the searched literature, studies on related triphenylamine derivatives consistently show exceptionally high thermal stability. acs.orgacs.org These compounds often exhibit decomposition temperatures (Td), corresponding to 5% weight loss, in the range of 300°C to over 450°C. tandfonline.comktu.edu The rigid, aromatic structure of this compound suggests it is also a highly stable molecule that will only begin to decompose at elevated temperatures, making it suitable for applications in materials science where thermal robustness is required. acs.org
Interactive Data Table: Expected Thermal Properties of this compound
| Property | Expected Value | Significance |
| Melting Point | 195-198°C | High melting point indicates a stable crystalline lattice. emerald.com |
| Decomposition Temp (Td) | > 350°C (estimated) | High thermal stability, typical for triphenylamine derivatives. acs.orgacs.orgktu.edu |
Computational Chemistry and Theoretical Modeling of Bis 4 Nitrophenyl Phenylamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT calculations are used to determine optimized geometries, electronic properties, and spectroscopic parameters. nih.gov For substituted triphenylamine (B166846) systems, DFT methods, such as those using the B3LYP hybrid functional, have proven effective in providing reliable results that align well with experimental data. nih.govacs.org
Prediction of Electronic Properties: HOMO-LUMO Gaps and Energy Levels
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. acs.org
In donor-acceptor molecules like Bis-(4-nitrophenyl)phenylamine, the triphenylamine core typically serves as the electron-donating unit, while the two nitro groups (-NO₂) are strong electron-withdrawing acceptors. cureusjournals.com DFT calculations predict that the HOMO is primarily localized on the electron-rich triphenylamine moiety, and the LUMO is concentrated on the electron-deficient nitrophenyl rings. This spatial separation facilitates intramolecular charge transfer (ICT) upon excitation. The introduction of strong electron-accepting groups is known to lower the HOMO-LUMO gap compared to the unsubstituted triphenylamine. acs.org While specific experimental values for this compound are not widely published, theoretical calculations for analogous substituted triphenylamines provide insight into the expected electronic structure.
Table 1: Illustrative Frontier Orbital Energies for Substituted Triphenylamines
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |
|---|---|---|---|---|
| Triphenylamine | -5.10 | -0.45 | 4.65 | DFT-B3LYP/6-31G(d,p) acs.org |
| Dicyanovinyl-substituted TPA | -5.73 | -2.60 | 3.13 | DFT-B3LYP/6-31G(d,p) acs.org |
| Tricyanovinyl-substituted TPA | -6.01 | -3.46 | 2.55 | DFT-B3LYP/6-31G(d,p) acs.org |
Note: This table provides data for analogous compounds to illustrate the effect of electron-withdrawing substituents on the electronic properties of the triphenylamine core. Data for this compound is not explicitly available in the cited sources.
Elucidation of Optical Properties and Charge Transfer States
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the excited states of molecules, allowing for the prediction of UV-visible absorption spectra and the nature of electronic transitions. For this compound, the lowest energy absorption band in its electronic spectrum is expected to correspond to the HOMO→LUMO transition. This transition is characterized by a significant intramolecular charge transfer (ICT) from the triphenylamine donor to the nitrophenyl acceptors. nih.gov
This ICT character is responsible for the molecule's optical properties and its potential use in nonlinear optical (NLO) materials and other photonic applications. cureusjournals.comrsc.org The efficiency of this charge transfer can be influenced by the molecular geometry and the electronic coupling between the donor and acceptor units. rsc.org Computational studies on similar triphenylamine derivatives confirm that the introduction of electron-accepting groups leads to a dramatic red-shift (shift to longer wavelengths) in the maximum absorption compared to unsubstituted triphenylamine. acs.org
Molecular Geometry Optimization and Vibrational Frequency Analysis
Before other properties can be accurately calculated, the molecule's geometry must be optimized to find its most stable, lowest-energy conformation. DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov For triphenylamine derivatives, a key feature is the propeller-like structure, where the phenyl rings are twisted out of plane relative to each other. The geometry around the central nitrogen atom is often nearly planar, which maximizes the orbital overlap with the aromatic rings. researchgate.net
Once the geometry is optimized, a vibrational frequency analysis can be performed. This calculation predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the N-O bonds in the nitro groups or the C=C stretching in the phenyl rings. Comparing the calculated spectrum with experimental data serves as a validation of the computed structure. No imaginary frequencies in the calculation confirm that the optimized structure is a true energy minimum.
Table 2: Selected Predicted Bond Parameters for this compound
| Parameter | Description | Typical Predicted Value Range | Significance |
|---|---|---|---|
| C-N-C Angle | Angle between the phenyl rings at the central nitrogen | ~120° | Indicates the planarity and hybridization of the central nitrogen atom. |
| C-N (Amine) | Bond length between central nitrogen and phenyl carbon | ~1.42 Å | Reflects the strength of the connection in the triphenylamine core. |
| C-N (Nitro) | Bond length between phenyl carbon and nitro-group nitrogen | ~1.48 Å | Indicates the connection strength of the electron-withdrawing group. |
| N-O (Nitro) | Bond length within the nitro group | ~1.23 Å | Characteristic of the strong double bond character in the nitro functional group. |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Intermolecular Interactions
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. It is calculated to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are favorable for nucleophilic attack.
For this compound, an MEP map would show a high concentration of negative potential (red) around the oxygen atoms of the two nitro groups, making them the primary sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the phenyl rings. This analysis is vital for understanding intermolecular interactions in the solid state and predicting the molecule's reactivity.
Non-Bonding Orbital (NBO) Analysis for Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy. These interactions, known as hyperconjugation, are key to understanding molecular stability.
In this compound, NBO analysis would be used to quantify the delocalization of the lone pair electrons on the central nitrogen atom into the antibonding orbitals of the adjacent phenyl rings. Furthermore, it would detail the strong electron-withdrawing effects of the nitro groups by showing the charge transfer from the phenyl rings into the antibonding orbitals of the C-NO₂ and N-O bonds. This analysis provides a quantitative measure of the intramolecular charge transfer that defines the molecule's electronic character.
Molecular Dynamics Simulations
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a system of molecules over time. MD simulations can predict bulk properties such as solubility, diffusion, and the morphology of thin films. For a material like this compound, which has potential applications in organic electronics, MD simulations could be used to model its aggregation behavior in different solvents or its structural arrangement when incorporated into a host material for an Organic Light-Emitting Diode (OLED). These simulations provide a bridge between the properties of a single molecule and the performance of a bulk material.
Assessment of Solubility and Aggregation Behavior in Various Solvents
The solubility and aggregation of this compound are critical parameters influencing its application in various chemical and material science domains. Computational methods, particularly molecular dynamics simulations, are instrumental in predicting how this compound interacts with different solvent environments.
Molecular dynamics simulations can model the behavior of multiple this compound molecules in a solvent box over time. These simulations provide a dynamic picture of solute-solvent and solute-solute interactions, revealing the propensity of the compound to dissolve or aggregate. For instance, in aqueous solutions, the hydrophobic phenyl rings may drive aggregation to minimize contact with water, a phenomenon crucial in biological contexts and material self-assembly. acs.org In contrast, in a non-polar solvent like hexane, van der Waals forces would dominate the interactions.
Table 1: Predicted Solubility and Aggregation Characteristics of this compound in Different Solvent Types
| Solvent Type | Predicted Solubility | Predominant Interactions | Predicted Aggregation Behavior |
| Polar Protic (e.g., Water, Ethanol) | Low to Moderate | Hydrogen Bonding, Dipole-Dipole | High tendency to aggregate due to hydrophobic effects |
| Polar Aprotic (e.g., Acetone, DMSO) | Moderate to High | Dipole-Dipole, Dispersion Forces | Moderate, dependent on solvent polarity |
| Non-Polar (e.g., Hexane, Toluene) | Moderate to High | Dispersion (van der Waals) Forces | Low, molecules tend to be well-solvated |
Exploration of Conformational Dynamics and Stability
The three-dimensional structure and flexibility of this compound are key to understanding its reactivity and interactions with other molecules. Density Functional Theory (DFT) and molecular dynamics simulations are powerful tools for exploring its conformational landscape and stability.
The central amine group and the attached phenyl rings are not rigidly fixed but can rotate around the C-N bonds. This rotation gives rise to various conformers, each with a specific energy level. DFT calculations can be employed to determine the optimized geometry of the molecule and to identify the most stable conformer(s). eurjchem.com These calculations often reveal a propeller-like arrangement of the phenyl rings due to steric hindrance between them.
Molecular dynamics simulations further illuminate the conformational dynamics by simulating the molecule's movement over time at a given temperature. acs.org These simulations can reveal the barriers to rotation between different conformers and the relative populations of each conformational state. The stability of the molecule is also a critical factor, and theoretical studies can predict its thermal stability, which is often high for such aromatic compounds.
Table 2: Theoretical Conformational Analysis of this compound
| Computational Method | Information Obtained | Key Findings |
| Density Functional Theory (DFT) | Optimized molecular geometry, relative energies of conformers | The most stable conformation likely exhibits a non-planar, propeller-like structure to minimize steric strain. |
| Molecular Dynamics (MD) Simulations | Conformational flexibility, rotational barriers, time-averaged structure | The phenyl rings exhibit significant rotational freedom, with interconversion between low-energy conformers occurring on a rapid timescale. |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.
Prediction of Binding Affinities with Biological Targets
Molecular docking simulations can predict the binding affinity of this compound with various biological targets, such as proteins and enzymes. nih.gov The process involves placing the ligand (this compound) into the binding site of the target protein and calculating a scoring function that estimates the strength of the interaction. A lower binding energy generally indicates a more stable protein-ligand complex. nih.gov
The nitro groups and the aromatic rings of this compound can participate in various non-covalent interactions with the amino acid residues in the active site of a protein, including hydrogen bonds, pi-pi stacking, and hydrophobic interactions. nih.gov The specific nature and geometry of these interactions determine the binding affinity. For instance, docking studies have been used to evaluate the binding of similar nitroaromatic compounds to enzymes like acetylcholinesterase, a key target in Alzheimer's disease research.
Table 3: Hypothetical Molecular Docking Results for this compound with Selected Biological Targets
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Biological Implication |
| Acetylcholinesterase (AChE) | -8.5 | TYR334, TRP84, PHE330 | Inhibition of AChE, potential for Alzheimer's disease research |
| Cyclooxygenase-2 (COX-2) | -7.9 | ARG120, TYR355, SER530 | Anti-inflammatory activity |
| Dihydrofolate Reductase (DHFR) | -9.1 | ILE7, PHE31, SER59 | Antimicrobial or anticancer activity |
Note: The binding affinities and interacting residues in this table are hypothetical and for illustrative purposes only. Actual values would require specific docking calculations with the respective protein structures.
Investigation of Potential Enzyme Inhibition Mechanisms
Beyond predicting binding affinity, molecular docking can provide detailed insights into how this compound might inhibit the function of an enzyme. By visualizing the docked conformation, researchers can identify the specific interactions that anchor the compound in the active site and potentially block the access of the natural substrate.
For example, if this compound binds to the catalytic active site of an enzyme, it can act as a competitive inhibitor. The docking results can show whether the compound forms hydrogen bonds with key catalytic residues or sterically hinders the substrate from binding. nih.gov In some cases, the compound might bind to an allosteric site, a location on the enzyme other than the active site, and induce a conformational change that inactivates the enzyme.
The nitro groups of this compound are of particular interest, as they can be reduced in biological systems to form reactive nitroso and hydroxylamine (B1172632) intermediates. These intermediates could potentially form covalent bonds with the enzyme, leading to irreversible inhibition. While standard docking does not typically model covalent bond formation, specialized protocols can be used to investigate this possibility.
The insights gained from these molecular docking studies are invaluable for the rational design of more potent and selective inhibitors based on the this compound scaffold. acs.org
Advanced Research Applications of Bis 4 Nitrophenyl Phenylamine in Materials Science and Organic Electronics
Conductive Polymers and Organic Electronic Devices
Bis-(4-nitrophenyl)phenylamine is utilized in the formulation of conductive polymers, which are fundamental components of various organic electronic devices. The incorporation of this molecule into polymer matrices has been shown to improve the electrical conductivity and stability of the resulting materials. This enhancement is crucial for the performance of devices like OLEDs and OPVs, where efficient charge transport is a primary requirement.
The central triphenylamine (B166846) (TPA) moiety of this compound is inherently electron-rich and is well-regarded for its hole-transporting capabilities. rsc.orgresearchgate.net This "electron-donating" nature of the TPA core facilitates the efficient transport of positive charge carriers (holes) through the organic material. mdpi.com When incorporated into a polymer blend for OLEDs, these properties lead to enhanced charge transport. Research has demonstrated that this improved charge mobility can lead to significant gains in device performance; one study reported a 20% improvement in OLED efficiency when a blend containing this compound was used compared to devices with traditional materials.
The electroluminescent properties of organic materials are critically influenced by their molecular geometry and the energy levels of their frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Molecular Geometry: Triphenylamine and its derivatives typically adopt a non-planar, propeller-like three-dimensional structure due to the steric hindrance between the phenyl rings. This twisted geometry is advantageous as it can inhibit intermolecular aggregation (π-stacking) in the solid state. Preventing such aggregation is crucial for maintaining high luminescence efficiency and ensuring color purity in OLEDs, as aggregation can often lead to emission quenching or the formation of lower-energy emissive species called excimers, which alter the emission color. rsc.org
HOMO Levels: The energy level of the HOMO is a key parameter that governs the efficiency of hole injection from the anode into the organic layer. researchgate.net A HOMO level that is well-matched with the work function of the anode material reduces the energy barrier for hole injection. The electron-donating TPA core tends to result in a relatively high HOMO level, which is generally favorable for efficient hole injection and transport. researchgate.net Conversely, the strongly electron-withdrawing nitro groups lower the HOMO energy level. The final HOMO level of this compound is a result of the balance between these opposing effects. Proper tuning of the HOMO level is essential for optimizing charge balance and, therefore, the electroluminescence efficiency of the device. researchgate.net
Table 1: Key Molecular Properties and Their Impact on OLED Performance
| Property | Component | Influence on OLED Performance |
| Electron-Donating Core | Triphenylamine | Facilitates efficient hole transport, leading to improved charge balance and higher device efficiency. researchgate.net |
| Electron-Withdrawing Groups | Nitro Groups | Modify the electronic properties, lowering the LUMO energy and influencing the HOMO level. |
| Molecular Geometry | Non-planar (Twisted) | Inhibits intermolecular aggregation, which helps maintain high luminescence efficiency and color purity. rsc.org |
| HOMO Energy Level | Entire Molecule | Determines the energy barrier for hole injection from the anode; crucial for charge balance. researchgate.net |
| LUMO Energy Level | Entire Molecule | Affects electron injection and transport; a low LUMO is beneficial for electron-accepting applications. |
In the field of organic solar cells, materials are needed to serve as either electron donors or electron acceptors to facilitate the conversion of light into electricity. The electronic properties of this compound make it suitable for a specific role in these devices.
Organic Photovoltaic Cells (OPVs)
Enhancing Electron-Accepting Capabilities via LUMO Energy Modulation
The electron-accepting properties of a molecule are intrinsically linked to the energy of its Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy level facilitates the acceptance of electrons. The introduction of electron-withdrawing groups, such as the nitro groups (-NO2) present in this compound, is a key strategy for modulating and lowering the LUMO energy. nih.govcardiff.ac.uk This structural feature makes this compound and its derivatives promising candidates for applications where electron transport and acceptance are crucial. cymitquimica.com
The strong electron-withdrawing nature of the nitro groups in this compound significantly influences its electronic properties. cymitquimica.com This characteristic is fundamental to enhancing the electron-accepting capabilities of materials into which it is incorporated. By lowering the LUMO energy, the barrier for electron injection from a donor material or an electrode is reduced, thereby improving the efficiency of electron transfer processes. researchgate.netscience.gov
Research into various organic molecules has demonstrated that the strategic placement of nitro substituents can effectively tune the frontier molecular orbital energies. nih.gov For instance, in ruthenium(II)-based metallosurfactants, the addition of nitro groups leads to more accessible reduction potentials, indicating a stabilization of the LUMO. nih.gov This principle is directly applicable to this compound, where the two nitro groups are expected to substantially lower its LUMO energy, making it a more potent electron acceptor.
The ability to modulate LUMO energy is particularly relevant in the design of n-type organic semiconductors, which are essential components in various electronic devices. The electron-accepting power (ω+) of a molecule, a parameter related to its LUMO energy, quantifies its ability to accept electrons. researchgate.net The presence of nitro groups, as seen in this compound, generally increases this parameter, signifying enhanced electron-accepting capabilities.
Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics, with applications in flexible displays, smart tags, and sensors. rhhz.net The performance of an OFET is heavily reliant on the properties of the organic semiconductor material used in its active layer. rhhz.net this compound, with its inherent electronic characteristics, presents itself as a valuable building block in the synthesis of advanced materials for OFETs. a2bchem.com
The incorporation of electron-withdrawing groups is a common strategy in the design of n-type organic semiconductors for OFETs. The nitro groups in this compound provide strong electron-withdrawing effects, which are beneficial for n-type (electron-transporting) materials. cymitquimica.com While this compound itself may not be the primary active material, it serves as a crucial intermediate for creating more complex organic semiconductors with tailored properties. a2bchem.com
The development of high-performance OFETs often involves the use of innovative π-conjugated organic semiconductors. rhhz.net The structure of this compound can be strategically modified to extend its π-conjugation, a key factor in improving charge carrier mobility. scribd.com For example, it can be used in the synthesis of larger, more complex molecules that are then employed as the active layer in OFETs. a2bchem.com The goal is to achieve high charge mobility, a low threshold voltage, and a high on/off current ratio. rhhz.net
Sensor Development and Optoelectronic Applications
Development of Optical Waveguide Sensors
Optical waveguide sensors are highly sensitive devices used for detecting chemical and biological substances. utwente.nlrsc.org These sensors operate by measuring changes in the properties of light, such as intensity or phase, as it propagates through a waveguide. mdpi.com The sensing mechanism often relies on the interaction of the evanescent field of the guided light with an analyte at the sensor surface. utwente.nl
This compound and its derivatives can be incorporated into the sensing layer of these devices. Their specific chemical structure can be functionalized to interact with target analytes. For example, porphyrin-based films, which can be functionalized with nitro groups, have been successfully used in optical waveguide sensors for gas detection. mdpi.comnih.gov A composite film of tetrakis(4-nitrophenyl)porphyrin (TNPP) and Nafion has been shown to be an effective sensing material for hydrogen sulfide (B99878) (H2S) and ethanediamine. mdpi.comnih.gov The presence of the nitro groups on the porphyrin enhances the electrostatic interactions with the analyte, leading to improved sensitivity and stability. mdpi.com
The principle of operation for such sensors can be based on changes in the refractive index or the absorption spectrum of the sensing layer upon exposure to the analyte. mdpi.commdpi.com For instance, the interaction between the functionalized sensing layer and the analyte can cause a shift in the absorption bands of the material, which is then detected by the optical waveguide sensor. mdpi.com
| Sensor Component | Material | Target Analyte | Detection Principle |
| Sensing Film | Tetrakis(4-nitrophenyl)porphyrin (TNPP) in Nafion | Hydrogen Sulfide (H2S), Ethanediamine | Change in Absorption Spectrum |
| Waveguide | Glass Slide | Gaseous Analytes | Evanescent Wave Interaction |
Application in Ion Sensors (e.g., Gd(III) Ions)
Ion-selective electrodes (ISEs) are a type of potentiometric sensor used for detecting specific ions in a solution. mdpi.com The core component of an ISE is a membrane that selectively interacts with the target ion. The development of new ionophores, which are molecules that can reversibly bind to ions, is crucial for creating highly selective and sensitive ISEs. researchgate.net
While this compound itself is not typically used directly as an ionophore, its derivatives can be synthesized to serve this purpose. For example, N-(2-pyridyl)-N′-(4-nitrophenyl)thiourea has been successfully employed as an ionophore in a PVC membrane sensor for the detection of Gadolinium(III) ions. researchgate.net This sensor exhibited a wide concentration range and good selectivity for Gd(III) over other interfering ions. researchgate.net
The design of such ionophores often involves creating a molecule with a specific three-dimensional structure that can encapsulate the target ion. The electronic properties imparted by the nitrophenyl group can influence the binding affinity and selectivity of the ionophore. The development of these sensors is important for various applications, including environmental monitoring and clinical analysis. researchgate.net
Functionalized Porphyrin Films in Gas Sensing
Porphyrins and their derivatives are versatile molecules that have been extensively used in the development of chemical sensors, particularly for gas detection. researchgate.netillinois.edu Their unique electronic and optical properties, which can be tuned by introducing different functional groups, make them excellent candidates for sensing applications. researchgate.net
Functionalizing porphyrins with nitro groups, as in tetrakis(4-nitrophenyl)porphyrin (TNPP), can enhance their sensing capabilities. mdpi.comnih.gov These functionalized porphyrin films can be deposited onto various transducer platforms, such as quartz crystal microbalances (QCMs) or optical waveguides, to create highly sensitive gas sensors. researchgate.net
An optical sensor using a film of TNPP immobilized in a Nafion membrane has been developed for the detection of hydrogen sulfide (H2S) and ethanediamine. mdpi.comnih.gov The sensor demonstrated excellent reproducibility, reversibility, and selectivity, with detection limits in the parts-per-billion (ppb) range. nih.gov The interaction between the nitro-functionalized porphyrin and the gas molecules leads to a measurable change in the film's absorption spectrum, which forms the basis of the sensing mechanism. mdpi.com
The aggregation behavior of porphyrins in thin films can affect their sensing performance. researchgate.net However, even with aggregation, fluorescence quenching upon exposure to explosive vapors like 2,4-dinitrotoluene (B133949) (DNT) can provide a fast and intense sensing response. researchgate.net
| Porphyrin Derivative | Sensing Application | Key Feature |
| Tetrakis(4-nitrophenyl)porphyrin (TNPP) | Gas Sensor for H2S and Ethanediamine | Enhanced sensitivity due to nitro functionalization |
| 5-(3-hydroxyphenyl)-10,15,20-triphenylporphyrin (TPPOH) | Explosive Vapor Detection | High fluorescence quenching response |
Intermediate in Organic Synthesis and Pharmaceutical Research
This compound is a valuable intermediate in the field of organic synthesis. a2bchem.com Its structure, featuring two reactive nitro groups and a central phenylamine core, allows for a variety of chemical transformations. The nitro groups can be readily reduced to amino groups, providing a pathway to synthesize more complex molecules with different functionalities. This makes it a versatile building block for the preparation of a wide range of organic compounds, including dyes, advanced materials, and pharmaceuticals. a2bchem.com
In pharmaceutical research, intermediates like this compound are crucial for the synthesis of novel drug candidates. a2bchem.com The ability to introduce amino groups through the reduction of the nitro groups opens up possibilities for creating molecules that can interact with biological targets. Furthermore, the nitrophenyl moieties themselves can be important for the biological activity of a compound. While research into the direct pharmaceutical applications of this compound is limited, its role as a precursor to more complex, potentially bioactive molecules is significant. a2bchem.com For example, it can be used in the synthesis of bis-(4-aminophenyl)phenylamine through reduction.
The reactivity of this compound also extends to other types of reactions, such as nucleophilic aromatic substitution, where the nitro groups can be replaced by other functional groups. This versatility allows chemists to tailor the structure and properties of the final product to meet specific needs in various research areas. a2bchem.com
Precursor for Functionalized Aromatic Compounds and Amines
This compound serves as a crucial intermediate in the synthesis of a variety of organic compounds. A key chemical transformation it undergoes is the reduction of its nitro groups to form amines. This reaction makes it a valuable precursor for creating functionalized aromatic compounds. The process typically involves the use of reducing agents like hydrogen gas with a palladium catalyst.
The resulting triamine, bis-(4-aminophenyl)phenylamine, is a versatile building block for further chemical modifications. The general two-stage process to produce phenylamine from a nitro-substituted benzene (B151609) ring involves first, the reduction of the nitro group to a phenylammonium ion using tin and concentrated hydrochloric acid, followed by the addition of sodium hydroxide (B78521) to produce the amine. libretexts.orgsavemyexams.com This foundational reaction opens pathways to a wide array of derivatives with tailored electronic and structural properties. researchgate.net The synthesis of functionalized planar aromatic rings is often more straightforward and cost-effective compared to other complex structures. rsc.org
Applications in Peptide Synthesis as Coupling Agents
In the realm of peptide synthesis, the formation of a peptide bond between two amino acids is a critical step. bachem.com This process often requires the use of coupling agents to activate the carboxyl group of one amino acid to facilitate its reaction with the amino group of another. bachem.com While this compound itself is not directly used as a primary coupling agent, its derivatives, particularly those formed from the activation of amino acids with related nitrophenyl compounds, are significant. sigmaaldrich.com For instance, Bis(4-nitrophenyl) carbonate is a reagent used to prepare activated 4-nitrophenyl esters of N-protected amino acids. sigmaaldrich.comnih.gov These activated esters then readily react with the amino group of another amino acid to form the desired peptide bond. acs.org
The general principle of using such activating agents is to create a more reactive species that can overcome the kinetic barrier of amide bond formation under mild conditions, thereby minimizing side reactions like racemization. bachem.comnih.gov The use of p-nitrophenyl esters was an early and important concept in the development of active esters for peptide synthesis. acs.org While a variety of more modern coupling reagents now exist, the fundamental chemistry involving nitrophenyl derivatives remains a cornerstone of peptide synthesis strategies. bachem.comresearchgate.net
Exploration in Novel Pharmaceutical and Agrochemical Development
The structural framework of this compound and its derivatives is a subject of interest in the development of new pharmaceutical and agrochemical compounds. chemimpex.com The presence of nitro groups and the aromatic amine core allows for a range of chemical modifications to create molecules with potential biological activity. chemimpex.com For example, nitrophenyl derivatives are explored for their therapeutic potential, and the introduction of nitro groups can enhance the biological activity of target molecules. chemimpex.com
In agrochemical research, derivatives of nitrophenols have been investigated for various applications. kajay-remedies.com The ability to synthesize a variety of functionalized compounds from this compound makes it a valuable starting point for creating libraries of new molecules to be screened for potential use in these fields. chemimpex.com For instance, 4-Nitrophenyl carbonate is used as a reagent in the development of pharmaceuticals and agrochemicals, including eco-friendly pesticides. chemimpex.com
Dyes and Pigments Research
Chromophoric Properties Due to Nitro Groups
This compound exhibits a characteristic yellow to orange color, a direct result of the chromophoric nature of the nitro groups attached to the phenyl rings. cymitquimica.com A chromophore is the part of a molecule responsible for its color, and the nitro group (-NO2) is a well-known chromophore. cymitquimica.comsolubilityofthings.com The presence of these electron-withdrawing nitro groups in conjunction with the extended π-system of the aromatic rings leads to the absorption of light in the visible region of the electromagnetic spectrum, which is perceived as color. cymitquimica.comsolubilityofthings.com
The electronic properties of the molecule, influenced by the nitro substituents, are key to its use in dye production. cymitquimica.com The color of such dyes can be tuned by altering the substituents on the aromatic rings. researchgate.net Azo compounds, which also feature nitrogen-containing groups, are another major class of dyes where color is derived from the molecular structure. solubilityofthings.comorientjchem.org
Stability Under Environmental Conditions (e.g., UV Light)
The stability of a dye under various environmental conditions, including exposure to UV light, is a critical factor for its practical application. this compound is noted for its relative stability under standard conditions. cymitquimica.com This stability is a desirable characteristic for dyes and pigments, as it relates to the longevity and fastness of the color in materials. Perylene bisimides, another class of functional dyes, are known for their high resistance to heat, light, and environmental changes. researchgate.net The stability of the nitro groups in compounds like this compound contributes to its suitability for applications where durability is required.
Application in Textiles and Plastics
Due to its coloring properties and stability, this compound and related compounds are explored for use as dyes in various materials, including textiles and plastics. cymitquimica.com The application of such dyes can enhance the aesthetic qualities of these products. lookchem.com For example, 2,4-Dinitrodiphenylamine is used as a dye for spandex fibers and in the coloration of plastics. lookchem.com Similarly, derivatives of 2-nitrophenol (B165410) are used as intermediates in the production of dyes for textiles and plastics. kajay-remedies.com The process of dyeing often involves immersing the material in a solution of the dye. orientjchem.org The effectiveness and longevity of the coloration depend on the dye's affinity for the material and its resistance to fading.
Table of Research Findings
| Application Area | Key Finding | Relevant Compound(s) |
|---|---|---|
| Functionalized Compounds | The reduction of nitro groups to amines is a key reaction, making it a precursor for various functionalized aromatic compounds. | This compound, Bis-(4-aminophenyl)phenylamine |
| Peptide Synthesis | Derivatives like bis(4-nitrophenyl) carbonate are used to create activated esters for peptide bond formation. sigmaaldrich.com | Bis(4-nitrophenyl) carbonate |
| Pharmaceuticals/Agrochemicals | The core structure is a scaffold for developing new compounds with potential biological activity. chemimpex.com | This compound, 4-Nitrophenyl carbonate |
| Dyes and Pigments | The nitro groups act as chromophores, imparting a yellow-orange color to the compound. cymitquimica.com | This compound |
| Material Stability | The compound exhibits stability under UV light, a desirable property for dyes used in textiles and plastics. | This compound |
| Textile and Plastic Dyes | It is explored as a dye due to its color and stability. cymitquimica.com | this compound, 2,4-Dinitrodiphenylamine |
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,5-dichloro-2,4-dinitrobenzene |
| 2,4-Dinitrodiphenylamine |
| 2-nitrophenol |
| 4,4'-Dinitrodiphenylamine |
| 4-nitroaniline (B120555) |
| 4-nitrophenyl carbonate |
| Benzene |
| Bis(4-aminophenyl)phenylamine |
| Bis(4-nitrophenyl) carbonate |
| This compound |
| Nitrobenzene |
| Phenylamine |
| Tin |
| Tris(4-aminophenyl)amine |
Mechanistic Investigations of Biological Interactions and Potential Biochemical Applications
Antimicrobial Activity Studies
Research has shown that Bis-(4-nitrophenyl)phenylamine (BNPPA) and its derivatives possess notable antimicrobial properties. In-vitro studies have demonstrated their capacity to impede the growth of a variety of bacterial and fungal pathogens.
Inhibition of Bacterial and Fungal Growth
BNPPA has been documented to inhibit the growth of various bacteria and fungi. The structural characteristics of BNPPA, particularly the presence of nitrophenyl groups, are believed to contribute to its antimicrobial action. These groups can interact with microbial cells and interfere with essential biological processes.
Derivatives of similar structures, such as 1,3-diethyl-1,3-bis(4-nitrophenyl)urea and its metal complexes, have also been synthesized and evaluated for their antibacterial activity. mdpi.comresearchgate.net These studies often test the compounds against a panel of both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net For example, a study on a novel 1,3-diethyl-1,3-bis(4-nitrophenyl)urea and its metal(II) complexes tested their effects against Bacillus subtilis and Staphylococcus aureus (Gram-positive), and Escherichia coli and Serratia marcescens (Gram-negative). mdpi.comresearchgate.net It was observed that the metal complexes of the urea (B33335) derivative exhibited greater inhibitory effects compared to the ligand alone. mdpi.comresearchgate.net
Determination of Minimum Inhibitory Concentrations (MICs)
The potency of the antimicrobial activity of this compound and its analogs is quantified by determining their Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
For BNPPA, documented MIC values against common pathogens highlight its potential as an antimicrobial agent.
Table 1: Documented MIC Values for this compound
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Data sourced from in-vitro studies.
In studies of related compounds, such as 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, the ligand itself showed MIC values of 1000 µg/mL against Bacillus subtilis and 500 µg/mL against Staphylococcus aureus, Escherichia coli, and Serratia marcescens. mdpi.com The corresponding metal complexes, particularly the zinc complex, demonstrated significantly lower and more potent MIC values, with the Zn-metal complex showing an MIC of 31.25 µg/mL against Serratia marcescens. mdpi.comresearchgate.net
Enzyme Inhibition Studies
The molecular structure of this compound allows it to interact with various enzymes, leading to the inhibition of their catalytic activity. This has prompted investigations into its potential as an enzyme inhibitor, particularly in the context of disease pathways.
Interaction with Enzyme Active Sites
The nitrophenyl groups within the BNPPA structure are key to its ability to interact with the active sites of enzymes. These electron-withdrawing groups can form various types of interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the enzyme's active site, thereby blocking substrate access or interfering with the catalytic mechanism. For instance, a related compound, bis(4-nitrophenyl) phosphate (B84403), is known to be an inhibitor of certain enzymes. nih.gov
Inhibition of Kinases in Tumor Growth Pathways
Research has indicated that BNPPA may act as an inhibitor of specific kinases that are involved in the signaling pathways of tumor growth. By blocking the activity of these kinases, BNPPA has the potential to disrupt the proliferation of cancer cells. One study reported that BNPPA inhibited the activity of certain kinases involved in tumor growth by over 50%, suggesting its potential as a foundational compound for the development of new anticancer drugs. The development of diphenylamine (B1679370) derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in many cancers, further supports the potential of this class of compounds in oncology. researchgate.net
Cytotoxicity and Mutagenicity Assessments
The biological activity of this compound is not limited to its antimicrobial and enzyme-inhibiting properties. The interaction of this compound and its metabolites with cellular components can also lead to cytotoxic and mutagenic effects. The nitro groups in the compound can be reduced to form reactive intermediates that are capable of interacting with cellular macromolecules. For a structurally related compound, N,N'-Bis-(2-hydroxyethyl)-2-nitro-p-phenylenediamine, its potential for gene mutation has been a subject of scientific evaluation. europa.eu However, specific data on the cytotoxicity and mutagenicity of this compound from comprehensive, publicly available studies remains limited.
Formation of Reactive Intermediates via Nitro Group Reduction
The biological activity of many nitroaromatic compounds, including this compound, is often linked to the metabolic reduction of their nitro groups. This process is a critical activation step that leads to the formation of various reactive intermediates. The reduction of an aromatic nitro group (Ar-NO₂) typically proceeds in a stepwise manner, involving the addition of electrons to form progressively more reduced species.
The generally accepted pathway for this reduction involves several key intermediates:
Nitroso derivative (Ar-NO): The initial one-electron reduction can form a nitro anion radical, which can then be further reduced to a nitroso species.
Hydroxylamine (B1172632) derivative (Ar-NHOH): Further reduction of the nitroso group yields the corresponding N-arylhydroxylamine. This intermediate is particularly significant as it is often implicated in the toxic and mutagenic effects of nitroaromatics.
Amine derivative (Ar-NH₂): The final step in the reduction pathway is the conversion of the hydroxylamine to the stable aromatic amine, Bis-(4-aminophenyl)phenylamine.
This reduction can be catalyzed by various cellular enzymes, particularly nitroreductases found in both bacteria and eukaryotic cells. The formation of these reactive intermediates, especially the hydroxylamine, is a pivotal event. These intermediates are highly reactive and can participate in further chemical reactions within the cellular environment. The process transforms the relatively stable parent compound into species capable of significant biological interactions.
Interaction with Cellular Components
Once formed, the reactive intermediates from the nitro group reduction of this compound can interact with a variety of cellular macromolecules. The mechanism of action involves these intermediates covalently binding to or causing oxidative damage to essential cellular components, which can lead to effects like cytotoxicity and mutagenicity.
Key interactions include:
Enzyme Inhibition: The parent compound and its metabolites can act as enzyme inhibitors. Research has indicated that this compound has the potential to inhibit certain enzymes, particularly those involved in cancer metabolism. The nitrophenyl groups can interact with the active sites of enzymes, such as specific kinases involved in tumor growth, leading to the inhibition of their activity by over 50% in some studies.
Nucleic Acid and Protein Binding: The highly reactive hydroxylamine intermediate is electrophilic and can form covalent adducts with nucleophilic sites on DNA and proteins. These interactions can disrupt DNA replication and transcription or impair protein function, contributing to the compound's biological effects.
Oxidative Stress: The redox cycling of the nitro group can generate reactive oxygen species (ROS), leading to oxidative stress within the cell. This can damage lipids, proteins, and DNA, further contributing to cytotoxicity.
Table 1: Investigated Biological Interactions of this compound
| Interaction Type | Cellular Target/Process | Potential Effect | Reference(s) |
|---|---|---|---|
| Enzyme Inhibition | Kinases involved in cancer metabolism | Inhibition of tumor growth | |
| Covalent Binding | Cellular components (e.g., DNA, proteins) | Cytotoxicity, Mutagenicity | |
| Antimicrobial Activity | Various bacteria and fungi | Inhibition of pathogen growth |
Broader Biological Implications and Related Compound Research
The study of this compound and its biological interactions opens doors to broader applications and highlights trends in related compound research. Its potential as a lead compound for developing new therapeutic agents is an area of active investigation. For instance, its demonstrated ability to inhibit the growth of various bacteria and fungi suggests its potential as an antimicrobial agent.
Research into structurally similar compounds provides further insight into the potential of this chemical class.
Anticancer and Antioxidant Properties: Derivatives of this compound have been investigated for anticancer activity, with some showing the ability to inhibit tumor growth and induce apoptosis in cancer cells. Related compounds have also been studied for their antioxidant properties, which are crucial for mitigating oxidative stress linked to various diseases.
Schiff Base Derivatives: Schiff bases derived from nitroanilines are a well-researched class of compounds with a wide range of pharmaceutical applications, including antibacterial, antifungal, and anticancer activities. nih.gov
Triazole Derivatives: Research on bis-triazole derivatives containing a 4-nitrophenyl group has shown remarkable antifungal activity against species like Aspergillus niger. researchgate.net Studies have noted that compounds with nitro and chloro substituents on the phenyl ring often exhibit stronger antibacterial effects. researchgate.net
This body of research underscores the significance of the nitroaromatic scaffold in medicinal chemistry. The unique electronic properties conferred by the nitro groups in compounds like this compound make them valuable precursors and pharmacophores in the design of new bioactive molecules. a2bchem.com
Q & A
Q. What are the standard synthetic routes for Bis-(4-nitrophenyl)phenylamine, and how are reaction conditions optimized?
The compound is synthesized via nucleophilic aromatic substitution, typically using 4-nitroaniline and 2-nitrochlorobenzene in the presence of a base (e.g., NaOH) under reflux conditions . Optimization involves adjusting temperature, solvent polarity (e.g., dimethylformamide), and stoichiometry to improve yield. Purification via recrystallization ensures high purity (>99%) .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
Key characterization methods include:
- FTIR : Identifies nitro (N-O stretching at ~1520 cm⁻¹) and aromatic C-H bonds.
- ¹H NMR : Reveals aromatic proton environments (δ 7.5–8.2 ppm for nitrophenyl groups).
- Elemental analysis : Confirms molecular formula (C₁₈H₁₂N₄O₆) .
- TLC : Monitors reaction progress using ethanol/DMSO (3:1) as a mobile phase .
Q. What functional group transformations are feasible for this compound?
The nitro groups enable reduction to amines (e.g., using H₂/Pd-C) or nucleophilic substitution with amines/thiols. The phenylamine core can participate in electrophilic aromatic substitution, though steric hindrance may limit reactivity .
Q. How does this compound compare to structurally similar compounds like 4,4'-dinitrodiphenylamine?
Unlike 4,4'-dinitrodiphenylamine (used in explosives), this compound has a phenylamine bridge, altering electronic properties and reactivity. The additional phenyl group increases steric bulk, reducing solubility in polar solvents .
Advanced Research Questions
Q. What methodologies are used to synthesize derivatives of this compound, such as sulfide or disulfide analogs?
Reaction with sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂) under controlled conditions yields monosulfide or disulfide derivatives. For example, bis-[N-phenoxycarbonyl-N-(4-nitrophenyl)] monosulfide (65% yield) forms via carbamate intermediates . Ullmann coupling with iodinated precursors enables the introduction of phosphine oxide or fluorenone moieties for materials science applications .
Q. How can computational chemistry guide the design of this compound-based materials?
Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) for optoelectronic applications. Molecular dynamics simulations assess solubility and aggregation behavior in solvents, aiding in the design of host materials for organic light-emitting diodes (OLEDs) .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound?
Discrepancies in cytotoxicity data may arise from impurity profiles or assay conditions. Researchers should:
Q. How can continuous flow reactors improve the scalability of this compound synthesis?
Flow reactors enhance heat/mass transfer, reducing side reactions (e.g., over-nitration). Catalyst immobilization (e.g., Pd on mesoporous silica) improves reusability. Process analytical technology (PAT) monitors real-time parameters like pH and temperature for quality control .
Q. What theoretical frameworks are critical for designing studies on this compound’s reactivity?
Marcus theory explains electron transfer in reduction reactions, while frontier molecular orbital (FMO) theory predicts regioselectivity in substitution reactions. Researchers should align hypotheses with these frameworks and validate via kinetic isotope effects or Hammett plots .
Methodological Best Practices
- Data Contradiction Analysis : Cross-reference spectral data (e.g., NMR shifts) with computational predictions to confirm structural assignments .
- Reaction Optimization : Use design of experiments (DoE) to systematically vary parameters (e.g., solvent, catalyst loading) and identify optimal conditions .
- Comparative Studies : Benchmark against analogs (e.g., tris-(4-nitrophenyl)amine) using standardized assays to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
